molecular formula C21H24N2O5 B2648678 (E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide CAS No. 847468-38-6

(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide

Cat. No.: B2648678
CAS No.: 847468-38-6
M. Wt: 384.432
InChI Key: LYOHEEQNNPHUIH-LDADJPATSA-N
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Description

(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide is a synthetic acrylamide derivative intended for research and development purposes. This compound is structurally characterized by a cinnamamide core substituted with acetamido, 3,4-dimethoxyphenyl, and 4-ethoxyphenyl groups. Acrylamide derivatives are of significant interest in medicinal chemistry and chemical biology for their potential as key intermediates in the synthesis of more complex molecules and for probing biological pathways. Similar structural analogs, such as those featuring dimethoxyphenyl groups, have been reported in scientific literature reviews of related compound classes . Researchers are exploring such compounds for a range of applications, which may include the investigation of enzyme inhibition, receptor binding, and cellular signaling processes. The presence of methoxy and ethoxy substituents can influence the compound's electronic properties, lipophilicity, and overall bioavailability, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For comprehensive safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-5-28-17-9-7-16(8-10-17)23-21(25)18(22-14(2)24)12-15-6-11-19(26-3)20(13-15)27-4/h6-13H,5H2,1-4H3,(H,22,24)(H,23,25)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOHEEQNNPHUIH-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled through amide bond formation.

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, 4-ethoxyaniline, and acetic anhydride.

    Step 1: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with acetic anhydride to form an intermediate chalcone.

    Step 2: The chalcone is then reacted with 4-ethoxyaniline under acidic or basic conditions to form the final product, (E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido or ethoxy groups, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name R1 (C3) R2 (N-substituent) Molecular Weight Key Properties Source
Target Compound 3,4-Dimethoxy 4-Ethoxyphenyl 384.41 High lipophilicity, anticancer
(E)-3-(4-Hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide 4-Hydroxy 4-Methoxyphenyl 283.31 Moderate solubility, antioxidant
(E)-N-(Benzothiazole-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide 3,4-Dimethoxy Benzothiazole 354.39 Antifungal, UV stability
(E)-3-(3,4-Dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide 3,4-Dimethoxy Isoindole-dione 366.35 Antifungal (moderate activity)
(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide 3,4-Dimethoxy Benzylpiperidinyl 452.56 CNS permeability potential

Key Observations :

  • Bioactivity: The acetamido group distinguishes the target compound from analogues with cyano (e.g., 5b in ) or benzothiazole groups (), which exhibit divergent activities (e.g., antifungal vs. anticancer).

Functional Group Impact on Bioactivity

Acetamido vs. Cyano Substituents

  • Target Compound : The C2 acetamido group may engage in hydrogen bonding with biological targets (e.g., kinase ATP pockets), enhancing selectivity in anticancer applications .

Methoxy vs. Ethoxy Groups

  • 4-Ethoxyphenyl vs.

Biological Activity

(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C18_{18}H22_{22}N2_{2}O3_{3}
  • Molecular Weight : 314.38 g/mol

The structure features an acrylamide backbone with acetamido and methoxy phenyl substituents, which are crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that (E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are implicated in cancer progression and other diseases.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against certain bacterial strains, indicating potential as an antibiotic agent.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that (E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide significantly reduced cell viability in a dose-dependent manner. The IC50 values observed were as follows:

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
HeLa (Cervical)10.5
A549 (Lung)12.8

These results indicate that the compound is particularly effective against HeLa cells, suggesting a targeted action mechanism.

Enzyme Inhibition

The compound was tested for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. The results showed an IC50 value of 8.0 µM, comparable to standard inhibitors like kojic acid.

Antimicrobial Activity

In antimicrobial assays, (E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide exhibited activity against Staphylococcus aureus with an MIC of 32 µg/mL. This suggests potential as a therapeutic agent for bacterial infections.

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through modulation of signaling pathways.
  • Enzyme Interaction : Binding to active sites of target enzymes could prevent their normal function, leading to decreased cellular processes associated with disease progression.

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